2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a pyrazolo-pyridazine derivative characterized by a pyrazolo[3,4-d]pyridazin core substituted with a 3-chlorophenyl group at position 1, a cyclopropyl group at position 4, and a 7-oxo moiety. Such derivatives are often explored for their bioactivity, particularly as kinase inhibitors or antimicrobial agents, owing to the electron-deficient heterocyclic core and substituent-driven modulation of solubility and target binding .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-32-18-9-7-16(8-10-18)26-20(30)13-28-23(31)22-19(21(27-28)14-5-6-14)12-25-29(22)17-4-2-3-15(24)11-17/h2-4,7-12,14H,5-6,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYNSYATYBPSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM. Compared to other necroptosis regulatory kinases, it has a higher binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM, RIPK3 Kd = 1700 nM, MLKL Kd > 30,000 nm).
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells. It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ.
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H22ClN5O2
- Molecular Weight : 447.92 g/mol
- IUPAC Name : 2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methoxyphenyl)acetamide
The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.
The primary mechanism of action involves the inhibition of the Receptor-interacting protein kinase 1 (RIPK1), a critical regulator in necroptosis signaling pathways. By inhibiting RIPK1, this compound can suppress downstream inflammatory responses and cell death pathways associated with various diseases.
Anticancer Properties
Research indicates that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyridazine can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Case Study : A study indicated that pyrazolo[3,4-d]pyridazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inhibition of RIPK1 also suggests potential anti-inflammatory effects:
- Compounds targeting necroptosis pathways can mitigate inflammatory diseases by reducing cytokine release and promoting cell survival under stress conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Bioavailability : Approximately 59.55% when administered orally.
- Metabolism : The compound undergoes hepatic metabolism with a moderate half-life, allowing for sustained therapeutic effects .
Comparative Biological Activity Table
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Key Observations :
- Melting Points : Nitro-substituted analogs (e.g., 4h) exhibit higher melting points (231–233°C) than methoxy-substituted derivatives (209–211°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) . The patent compound’s exceptionally high melting point (302–304°C) correlates with its complex fluorinated and chromen-based substituents .
- IR Spectroscopy : C=O stretching frequencies vary with electronic effects. The nitro group in 4h reduces the C=O frequency (1668 cm⁻¹) compared to 4c (1682 cm⁻¹), reflecting increased electron withdrawal .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
Q. How is structural characterization performed, and what analytical techniques resolve ambiguities?
- NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., cyclopropyl CH2 at δ 0.8–1.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ = 479.2) and purity (>95%) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyridazinone core . Contradictions in spectral data (e.g., unexpected splitting in aromatic regions) may arise from rotamers or impurities, requiring 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What experimental designs address discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
Discrepancies may stem from:
- Structural analogs : Minor substituent changes (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) alter target affinity .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC50 = 2–10 µM) impact results . Methodological Approach:
- Dose-response profiling : Use 6–8 concentrations in triplicate to establish robust IC50 values.
- Targeted assays : Prioritize kinase inhibition panels (e.g., JAK2, EGFR) over broad cytotoxicity screens .
Q. How can molecular docking and dynamics simulations predict target interactions?
- Ligand preparation : Optimize protonation states (e.g., pyridazinone keto-enol tautomers) using Schrödinger Suite .
- Binding site analysis : Identify hydrophobic pockets accommodating the cyclopropyl group (e.g., ATP-binding sites in kinases) .
- Validation : Compare docking scores (Glide SP > −8 kcal/mol) with experimental IC50 correlations .
Q. What strategies mitigate challenges in solubility and bioavailability during in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1) for intravenous administration .
- Prodrug design : Introduce ester groups at the acetamide moiety to enhance membrane permeability .
- Pharmacokinetic profiling : Monitor plasma half-life (t1/2) via LC-MS/MS, adjusting dosing intervals .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on metabolic stability?
Variations in microsomal stability (e.g., human vs. rat liver microsomes) arise from species-specific CYP450 isoforms.
- Mitigation : Cross-validate using recombinant CYP3A4/2D6 isoforms and adjust substituents (e.g., replace 4-methoxyphenyl with fluorinated groups) to reduce oxidation .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in .
- Analytical Workflows : Use for NMR/HPLC troubleshooting.
- Computational Tools : MOE or AutoDock Vina for docking ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
